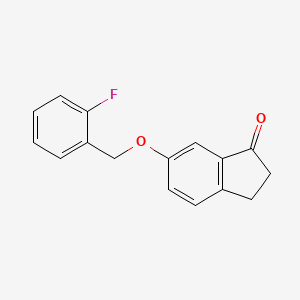

6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one

Description

6-((2-Fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one is a synthetic indanone derivative characterized by a substituted benzyloxy group at the 6-position of the indenone core. The compound features a 2-fluorobenzyl moiety attached via an ether linkage, which introduces both steric bulk and electronic modulation due to the fluorine atom’s electronegativity. Indanones are widely explored in medicinal chemistry due to their bicyclic aromatic structure, which allows for versatile derivatization and interaction with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

6-[(2-fluorophenyl)methoxy]-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO2/c17-15-4-2-1-3-12(15)10-19-13-7-5-11-6-8-16(18)14(11)9-13/h1-5,7,9H,6,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKZLIBZUHHMSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl alcohol and 2,3-dihydro-1H-inden-1-one.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

Procedure: The 2-fluorobenzyl alcohol is reacted with 2,3-dihydro-1H-inden-1-one in the presence of the base to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorobenzyl group.

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones.

Reduction: The primary product is the corresponding alcohol.

Substitution: Substituted derivatives with different functional groups replacing the fluorobenzyl group.

Scientific Research Applications

6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and selectivity, while the indanone structure provides a stable framework for interaction. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Indanone derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Metabolic Stability: Fluorine’s resistance to oxidative metabolism may extend half-life vs. non-fluorinated compounds (e.g., 6-hydroxy analogs in ) .

Biological Activity

6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one is an organic compound characterized by the presence of a fluorobenzyl group and an indanone structure. This unique combination imparts distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is CHF O. The compound features:

- Fluorobenzyl Group : Enhances lipophilicity and binding affinity to biological targets.

- Indanone Structure : Provides a stable framework that may facilitate interactions with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorobenzyl moiety can enhance binding affinity, while the indanone core offers a robust scaffold for these interactions. The exact mechanisms depend on the biological context but may involve:

- Enzyme Inhibition : Potential modulation of enzyme activity leading to altered metabolic pathways.

- Receptor Binding : Interaction with cell surface receptors that could influence signal transduction processes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects against various cancer cell lines, including:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | HeLa | TBD |

| Analog A | A375 | 0.87 |

| Analog B | HCT116 | 0.55 |

These findings suggest that compounds with similar frameworks may exhibit potent anticancer activity due to their ability to interfere with cell proliferation pathways.

Antimicrobial Activity

In addition to its anticancer potential, there is evidence suggesting antimicrobial properties. Compounds structurally related to this compound have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Control (Ciprofloxacin) | Staphylococcus aureus | 2 |

| Control (Triclosan) | Escherichia coli | 10 |

Case Studies

Several case studies have explored the biological activity of this compound in detail:

- In Vitro Evaluation : A study assessed the effect of this compound on L1210 mouse leukemia cells, revealing potent inhibition of cell proliferation.

- Mechanistic Insights : Research indicated that the compound's mechanism involves disruption of key signaling pathways associated with cancer cell survival.

Q & A

Q. What are the recommended synthetic routes for preparing 6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized?

The compound can be synthesized via Rh-catalyzed desilylative cyclocarbonylation of appropriately substituted alkynes, as demonstrated for structurally related dihydroindenones. Key steps include:

- Use of Rhodium catalysts (e.g., RhCl(PPh₃)₃) under water gas shift conditions to promote cyclization.

- Optimization of substituent tolerance (e.g., electron-withdrawing or donating groups on the aromatic ring) to achieve regiospecificity .

- Reaction monitoring via TLC or HPLC to ensure completion. Yield improvements (up to 85%) are achievable by controlling temperature (80–100°C) and CO pressure (1–2 atm) .

Q. How can structural characterization of this compound be performed to confirm purity and stereochemistry?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (400–500 MHz in CDCl₃) resolve aromatic protons, fluorobenzyl substituents, and ketone signals. For example, the ketone carbonyl typically appears at δ ~200 ppm in ¹³C NMR .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₆H₁₃FO₂) with mass accuracy <5 ppm .

- Chiral HPLC: For enantiomeric resolution (if applicable), use Chiralcel IC or IF columns with hexane/isopropanol gradients to determine enantiomeric excess (e.g., 73–94% ee) .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

- Antimicrobial Activity: Screen against Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, P. vulgaris) bacteria using agar diffusion or microdilution assays. Related dihydroindenones show MIC values <50 µg/mL .

- Anticancer Potential: Evaluate FAK (Focal Adhesion Kinase) inhibition via kinase assays or cell viability tests (e.g., MTT) in ovarian cancer lines (IC₅₀ <10 µM for analogous derivatives) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms of dihydroindenones?

- Powder X-ray Diffraction (PXRD): Compare capillary PXRD patterns (e.g., minor peak shifts at 2θ = 10–15°) to distinguish polymorphs .

- Solid-State NMR (SSNMR): Analyze ¹³C and ¹⁹F chemical shifts to detect conformational differences (e.g., hydrogen bonding or stacking variations) .

- Thermal Analysis: DSC/TGA identifies stability differences (e.g., melting points varying by 2–5°C) .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Asymmetric Catalysis: Use Pd/ligand systems (e.g., BINAP or Josiphos ligands) to induce chirality during allylation or cyclization steps. Reported enantiomeric excess ranges from 79–94% .

- Chiral Auxiliaries: Introduce temporary chiral groups (e.g., triisopropylsilyl ethynyl) during synthesis, followed by selective removal .

Q. What are the mechanistic implications of substituent effects on the compound’s pharmacological activity?

- Fluorine Substituents: The 2-fluorobenzyl group enhances lipophilicity (logP ~2.8) and metabolic stability. Comparative studies show trifluoromethyl analogs exhibit stronger antibacterial activity (MIC ~25 µg/mL vs. 50 µg/mL for non-fluorinated derivatives) .

- Ketone Position: The 1-indanone scaffold facilitates hydrogen bonding with target proteins (e.g., FAK’s ATP-binding pocket), critical for inhibitory activity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.